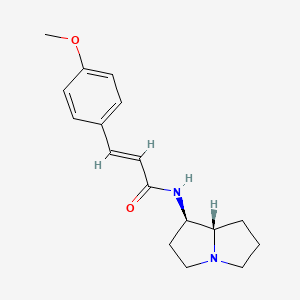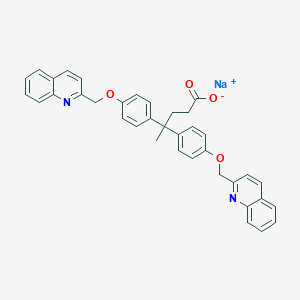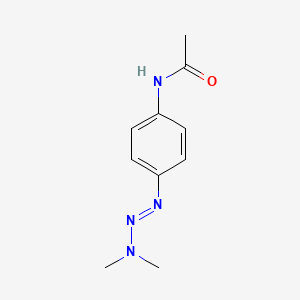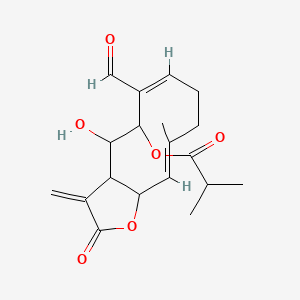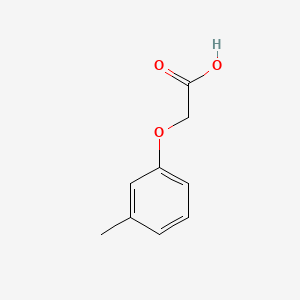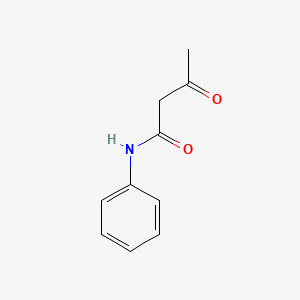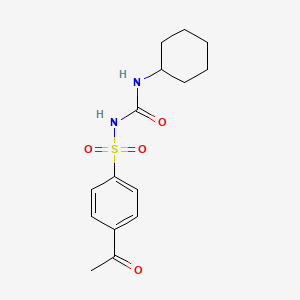
3-カルボキシフェニルボロン酸
概要
説明
合成方法
3-ボロンベンゾ酸は、いくつかの方法によって合成することができます。一般的な合成経路の1つは、特定の条件下で、ベンゾ酸とボロン含有試薬との反応によるものです。例えば、鈴木・宮浦カップリング反応がしばしば用いられ、ベンゾ酸誘導体は、パラジウム触媒と塩基の存在下で、ボロン酸またはボロン酸エステルと反応します。 反応は通常、エタノールまたはテトラヒドロフランなどの有機溶媒中で、高温で行われます .
科学的研究の応用
3-ボロンベンゾ酸は、科学研究において幅広い用途を持っています。
化学: カップリング反応によるビアリール化合物の形成において、有機合成におけるビルディングブロックとして使用されます.
生物学: この化合物は、ボロン含有薬剤の開発や生化学アッセイにおけるツールとして使用されています。
医学: 癌治療におけるホウ素中性子捕捉療法(BNCT)における潜在的な使用について研究が進められています。
Safety and Hazards
将来の方向性
作用機序
3-ボロンベンゾ酸がその効果を発揮するメカニズムは、特定の用途によって異なります。化学反応では、ボロン酸基は、ジオールやその他の求核剤と可逆的な共有結合を形成し、様々な変換を促進することができます。生物系では、この化合物は、酵素や受容体と相互作用し、その活性を阻害または修飾する可能性があります。 関与する正確な分子標的と経路は、その使用の文脈によって異なります .
生化学分析
Biochemical Properties
3-Carboxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of biaryl derivatives through the Suzuki-Miyaura coupling reaction . This reaction involves the interaction of 3-Carboxyphenylboronic acid with bromoaniline, leading to the formation of biaryl compounds. The compound also interacts with enzymes and proteins that facilitate the coupling reaction, such as palladium catalysts. These interactions are crucial for the successful formation of the desired biaryl products.
Cellular Effects
3-Carboxyphenylboronic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the activity of certain enzymes involved in these processes, leading to changes in cell function. For example, 3-Carboxyphenylboronic acid can modulate the activity of enzymes involved in the synthesis of biaryl derivatives, thereby impacting cellular metabolism and gene expression . Additionally, the compound’s ability to interact with proteins and enzymes can influence cell signaling pathways, leading to alterations in cellular responses.
Molecular Mechanism
The molecular mechanism of 3-Carboxyphenylboronic acid involves its interaction with biomolecules, such as enzymes and proteins. The compound can bind to specific sites on these biomolecules, leading to enzyme inhibition or activation. For instance, 3-Carboxyphenylboronic acid can inhibit the activity of certain enzymes involved in the synthesis of biaryl derivatives, thereby affecting the overall reaction . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Carboxyphenylboronic acid can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that 3-Carboxyphenylboronic acid can have lasting effects on cellular function, particularly in in vitro and in vivo experiments. These effects are often dependent on the concentration and duration of exposure to the compound.
Dosage Effects in Animal Models
The effects of 3-Carboxyphenylboronic acid vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity and cellular processes without causing significant adverse effects . At high doses, 3-Carboxyphenylboronic acid can exhibit toxic effects, including enzyme inhibition and disruption of cellular function. These threshold effects are important considerations in the design of experiments and the interpretation of results.
Metabolic Pathways
3-Carboxyphenylboronic acid is involved in various metabolic pathways, particularly those related to the synthesis of biaryl derivatives. The compound interacts with enzymes and cofactors that facilitate these reactions, leading to changes in metabolic flux and metabolite levels . For example, 3-Carboxyphenylboronic acid can influence the activity of enzymes involved in the Suzuki-Miyaura coupling reaction, thereby affecting the overall metabolic pathway.
Transport and Distribution
Within cells and tissues, 3-Carboxyphenylboronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function . For instance, 3-Carboxyphenylboronic acid can bind to specific transporters that facilitate its movement across cell membranes, leading to its distribution within various cellular compartments.
Subcellular Localization
The subcellular localization of 3-Carboxyphenylboronic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization signals are crucial for the compound’s activity and function, as they determine its interactions with specific biomolecules . For example, 3-Carboxyphenylboronic acid can be directed to the nucleus, where it interacts with transcription factors and other regulatory proteins, influencing gene expression and cellular responses.
準備方法
3-boronobenzoic acid can be synthesized through several methods. One common synthetic route involves the reaction of benzoic acid with boron-containing reagents under specific conditions. For instance, the Suzuki-Miyaura coupling reaction is often employed, where benzoic acid derivatives react with boronic acids or boronate esters in the presence of a palladium catalyst and a base. The reaction typically occurs in an organic solvent such as ethanol or tetrahydrofuran at elevated temperatures .
化学反応の分析
3-ボロンベンゾ酸は、次のような様々な化学反応を起こします。
酸化: この化合物は、酸化剤の種類と条件によって、様々な生成物に酸化される可能性があります。
還元: 還元反応は、3-ボロンベンゾ酸を他のボロン含有化合物に変換することができます。
置換: ボロン酸基は、置換反応に関与し、他の官能基と置き換えられる可能性があります。
カップリング反応: 鈴木・宮浦カップリング反応は、3-ボロンベンゾ酸がハロゲン化化合物と反応してビアリール誘導体を形成する、注目すべき例です.
これらの反応に用いられる一般的な試薬には、パラジウム触媒、炭酸カリウムなどの塩基、エタノールやテトラヒドロフランなどの溶媒が含まれます。これらの反応から生成される主な生成物は、反応条件と用いられる試薬によって異なります。
類似化合物との比較
3-ボロンベンゾ酸は、次のような他のボロン酸と比較することができます。
フェニルボロン酸: 構造は似ていますが、カルボキシル基がなく、特定の反応では用途が限られています。
4-ボロンベンゾ酸: ボロン酸基がベンゼン環の異なる位置にある別の位置異性体であり、反応性と用途が異なります。
2-ボロンベンゾ酸: 3-ボロンベンゾ酸に似ていますが、ボロン酸基がオルト位にあるため、化学的挙動と用途が異なります.
3-ボロンベンゾ酸のユニークな点は、その特定の置換パターンにあり、そのパターンによって独特の反応性が付与され、様々な特殊な用途に適しています。
特性
IUPAC Name |
3-boronobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BO4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,11-12H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVFWZMQJQMJCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25487-66-5 | |
| Record name | 3-Carboxyphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25487-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




